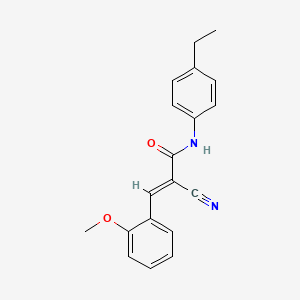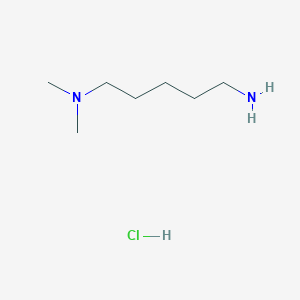![molecular formula C15H20N4O2 B2884447 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea CAS No. 2415542-94-6](/img/structure/B2884447.png)
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, and other therapeutic properties . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with a suitable carbonyl compound to form the pyrazole ring . The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent . Additionally, it is used in the study of molecular docking and structure-activity relationships to understand its interactions with biological targets . In the industrial sector, it may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the life cycle of parasites such as Leishmania and Plasmodium . The compound’s binding to these enzymes disrupts their function, leading to the inhibition of parasite growth and replication.
Comparaison Avec Des Composés Similaires
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea can be compared with other pyrazole derivatives that exhibit similar pharmacological activities. Some similar compounds include hydrazine-coupled pyrazoles and other pyrazole-based antileishmanial and antimalarial agents . The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and interactions with molecular targets.
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)18-15(21)16-10-14(20)12-4-6-13(7-5-12)19-9-3-8-17-19/h3-9,11,14,20H,10H2,1-2H3,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQDTKUZTRMAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC=C(C=C1)N2C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)


![N-(4-methyl-1,3-thiazol-2-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2884368.png)


![2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2884374.png)
![Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide](/img/structure/B2884375.png)


![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)

![[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol](/img/structure/B2884387.png)
